molecular formula C19H13NO2S B12084438 1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl- CAS No. 58665-35-3

1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl-

Cat. No.: B12084438
CAS No.: 58665-35-3
M. Wt: 319.4 g/mol
InChI Key: ZKTQWOZPHPUOQY-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile: is an organic compound that features a benzothiepin ring system, which is a sulfur-containing heterocycle. The presence of an acetyloxy group, a phenyl group, and a carbonitrile group makes this compound structurally complex and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a benzothiepin derivative and introduce the acetyloxy group through acetylation. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride . The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with target proteins. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the carbonitrile group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carboxamide
  • 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-methanol
  • 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-amine

Uniqueness: Compared to similar compounds, 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. The combination of the acetyloxy, phenyl, and carbonitrile groups in a benzothiepin ring system makes this compound particularly versatile for various applications in research and industry .

Properties

CAS No.

58665-35-3

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

(3-cyano-4-phenyl-1-benzothiepin-5-yl) acetate

InChI

InChI=1S/C19H13NO2S/c1-13(21)22-19-16-9-5-6-10-17(16)23-12-15(11-20)18(19)14-7-3-2-4-8-14/h2-10,12H,1H3

InChI Key

ZKTQWOZPHPUOQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CSC2=CC=CC=C21)C#N)C3=CC=CC=C3

Origin of Product

United States

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